![molecular formula C56H106O16S B1262985 2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

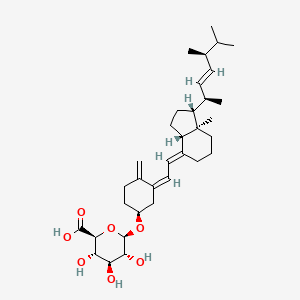

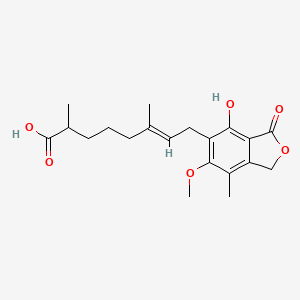

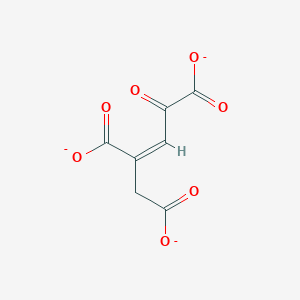

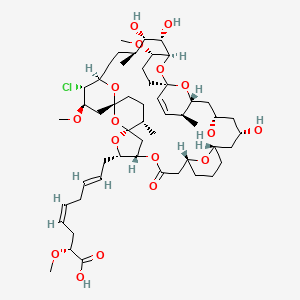

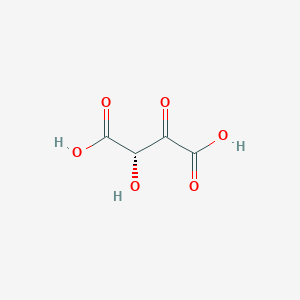

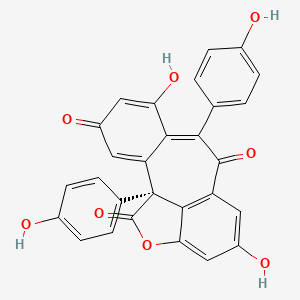

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Applications De Recherche Scientifique

Structural Studies in Mycobacterium tuberculosis

Research on multiacylated trehalose 2-sulfates in Mycobacterium tuberculosis has revealed important details about their structural components. The principal sulfatide, SL-I, is a 2,3,6,6'-tetraacyl-alpha,alpha'-D-trehalose 2'-sulfate, with detailed acyl substituent structures. These components are crucial for understanding the complex lipid and lipoglycan arrays of the M. tuberculosis cell wall, impacting our knowledge of tuberculosis pathogenesis and potential treatment strategies (Goren, Brokl, & Das, 1976).

Mycobacterial Cell Wall Composition and Biosynthesis

The cell wall of Mycobacterium tuberculosis contains a variety of complex lipids and lipoglycans, including sulfolipids, that play a role in host-pathogen interactions during infection. The detailed structural characterization of these sulfolipids, including 2-stearoyl(palmitoyl)-3,6,6'-tris(hydroxyphthioceranoy1)-trehalose 2'-sulfates, contributes significantly to our understanding of tuberculosis pathology (Hsu, 2016).

Role in Osmotic Regulation in Archaea

The discovery of sulfotrehalose, a novel disaccharide with sulfate at C-2 of one glucose moiety, in haloalkaliphilic archaea, highlights the role of these molecules in osmotic regulation. This disaccharide is accumulated in response to external NaCl concentrations, demonstrating its importance in maintaining osmotic balance under extreme conditions (Desmarais, Jablonski, Fedarko, & Roberts, 1997).

Mycolic Acid Metabolism and Transfer in Mycobacteria

Research into mycobacteria has identified a novel mycolic acid exchange enzyme that catalyzes the exchange of mycolyl groups between trehalose and its mono- and dimycolate forms. This enzyme is involved in the anabolic pathway of mycolic acid metabolism, crucial for the formation of key cell wall components in mycobacteria, impacting our understanding of mycobacterial physiology and pathogenicity (Sathyamoorthy & Takayama, 1987).

Propriétés

Nom du produit |

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose |

|---|---|

Formule moléculaire |

C56H106O16S |

Poids moléculaire |

1067.5 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoate |

InChI |

InChI=1S/C56H106O16S/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-41(3)36-42(4)37-43(5)38-44(6)54(63)70-51-49(61)46(40-58)68-56(71-55-52(72-73(64,65)66)50(62)48(60)45(39-57)67-55)53(51)69-47(59)35-33-31-29-27-25-22-20-18-16-14-12-10-8-2/h41-46,48-53,55-58,60-62H,7-40H2,1-6H3,(H,64,65,66)/t41-,42-,43-,44-,45+,46+,48+,49+,50-,51-,52+,53+,55+,56+/m0/s1 |

Clé InChI |

APJXYLDCLVLYPT-TXTUAKQASA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |

SMILES canonique |

CCCCCCCCCCCCCCCCC(C)CC(C)CC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)

![2-[[[4-[[(diphenylmethyl)amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262916.png)